4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)
Overview
Description
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) is a complex organic compound characterized by its star-shaped, fully conjugated molecular structure This compound features three 2-hydroxybenzaldehyde groups connected to a central benzene ring via ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a central benzene core is connected to ethynyl groups, followed by the attachment of 2-hydroxybenzaldehyde groups. The reaction conditions often require a palladium catalyst, copper iodide as a co-catalyst, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a drug precursor or in drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its conjugated system, which allows for efficient electron transfer and interaction with other molecules. The ethynyl linkages facilitate charge separation and transport, while the hydroxyl and aldehyde groups provide reactive sites for further chemical modifications. These properties make it a valuable component in electronic and photochemical applications .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide: Similar structure but with pyridinium rings instead of hydroxylbenzaldehyde groups.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline: Features aniline groups instead of hydroxylbenzaldehyde.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) is unique due to its combination of hydroxyl and aldehyde groups, which provide multiple reactive sites and enhance its versatility in chemical reactions and applications. Its fully conjugated structure also contributes to its exceptional electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-[2-[3,5-bis[2-(4-formyl-3-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H18O6/c34-19-28-10-7-22(16-31(28)37)1-4-25-13-26(5-2-23-8-11-29(20-35)32(38)17-23)15-27(14-25)6-3-24-9-12-30(21-36)33(39)18-24/h7-21,37-39H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWORXOSZXLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC2=CC(=CC(=C2)C#CC3=CC(=C(C=C3)C=O)O)C#CC4=CC(=C(C=C4)C=O)O)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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